

# Gold-Catalyzed Intramolecular Hydroarylation: A Robust Route to Tetrahydroquinolines

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Compound of Interest

Compound Name: 2-Vinyl-5,6,7,8-tetrahydroquinoline

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Tetrahydroquinolines are a pivotal class of nitrogen-containing heterocyclic compounds frequently found in the core structures of numerous pharmaceuticals and biologically active molecules. Their synthesis has been a subject of intense research, with various methods developed to construct this valuable scaffold. Among these, gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines has emerged as a powerful and efficient strategy. This method offers several advantages, including mild reaction conditions, high atom economy, excellent regioselectivity, and broad substrate scope.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of tetrahydroquinolines via gold-catalyzed intramolecular hydroarylation.

## **Reaction Principle**

The gold-catalyzed intramolecular hydroarylation proceeds via the activation of the alkyne moiety of an N-aryl propargylamine by a cationic gold(I) catalyst. This activation renders the alkyne susceptible to nucleophilic attack by the electron-rich aromatic ring, leading to a cyclization event. The reaction typically follows a Friedel-Crafts-type mechanism, resulting in the formation of a dihydroquinoline intermediate.[3] In some protocols, a subsequent transfer



hydrogenation step, often facilitated by the same gold catalyst or an additive, reduces the dihydroquinoline in situ to afford the final tetrahydroquinoline product.[1][4]

A proposed mechanism for the gold-catalyzed intramolecular hydroarylation is depicted below. The cationic gold catalyst coordinates to the alkyne, activating it for the intramolecular electrophilic attack by the aniline ring. Subsequent protonolysis of the carbon-gold bond regenerates the active catalyst and yields the dihydroquinoline product.

### **Reaction Mechanism**



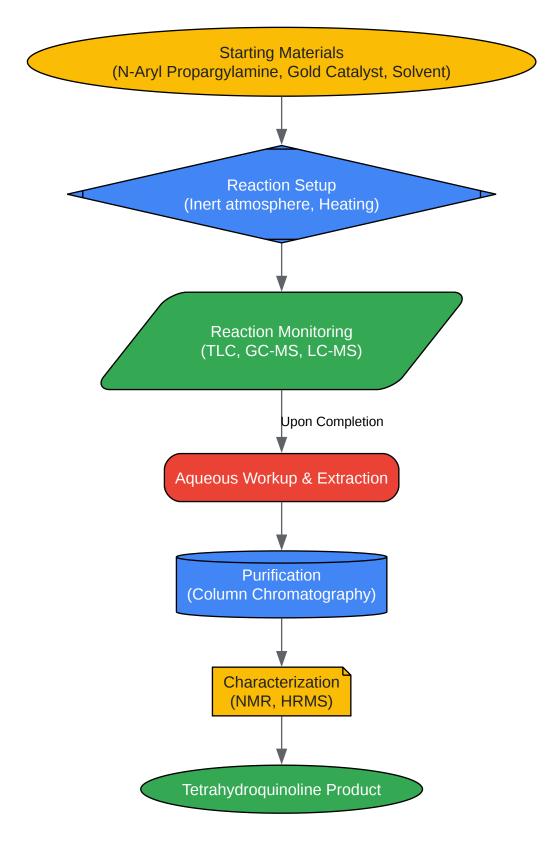
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Caption: Proposed mechanism for gold-catalyzed intramolecular hydroarylation.

# Experimental Protocols General Experimental Workflow

The following diagram illustrates a typical workflow for the gold-catalyzed synthesis of tetrahydroquinolines.





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Caption: General experimental workflow for tetrahydroquinoline synthesis.



# Protocol 1: Synthesis of 1,2-Dihydroquinolines from N-Ethoxycarbonyl-N-propargylanilines

This protocol is adapted from a reported procedure for the synthesis of functionalized 1,2-dihydroquinolines.[5]

#### Materials:

- N-ethoxycarbonyl-N-propargylaniline substrate
- JohnPhosAu(MeCN)SbF6 (Gold catalyst)
- Dichloromethane (CH2Cl2), anhydrous
- Carousel Tube Reactor or similar reaction vessel
- Magnetic stirrer and heating plate
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

#### Procedure:

- To a Carousel Tube Reactor equipped with a magnetic stirring bar, add the N-ethoxycarbonyl-N-propargylaniline substrate (1.0 equiv., e.g., 0.35 mmol).
- Add the gold catalyst, JohnPhosAu(MeCN)SbF6 (0.04 equiv., 4 mol%).
- Add anhydrous dichloromethane (to achieve a concentration of ~0.175 M).
- Seal the reactor and place it on a preheated stirrer plate at 80 °C.
- Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed (typically 1 hour), cool the reaction mixture to room temperature.



- Concentrate the mixture under reduced pressure to remove the solvent.
- The crude product can be purified by filtration through a short pad of silica gel or by flash column chromatography on silica gel.

## Protocol 2: Tandem Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines

This protocol is based on the work of Yi et al. for the direct synthesis of tetrahydroquinolines.[1]

#### Materials:

- N-aryl propargylamine substrate
- XPhosAuNTf2 (Gold catalyst)
- 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
- Reaction vessel (e.g., sealed tube)
- · Magnetic stirrer and heating plate
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

#### Procedure:

- To a sealed tube, add the N-aryl propargylamine substrate (1.0 equiv.).
- Add the gold catalyst, XPhosAuNTf2 (catalyst loading to be optimized, e.g., 2-5 mol%).
- · Add HFIP as the solvent.
- Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 60-  $100 \, ^{\circ}$ C).



- Monitor the reaction by TLC or GC-MS until the starting material is consumed and the dihydroquinoline intermediate is fully converted to the tetrahydroquinoline.
- After completion, cool the reaction to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydroquinoline.

## **Data Presentation**

The following tables summarize representative quantitative data for the gold-catalyzed synthesis of tetrahydroquinoline derivatives.

Table 1: Gold-Catalyzed Intramolecular Hydroarylation of N-Ethoxycarbonyl-N-propargylanilines[6]

Entry	Substrate (R)	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Н	JohnPhosA u(MeCN)S bF6 (4)	CH2Cl2	80	1	95
2	4-Me	JohnPhosA u(MeCN)S bF6 (4)	CH2Cl2	80	1	98
3	4-OMe	JohnPhosA u(MeCN)S bF6 (4)	CH2Cl2	80	1	99
4	4-Cl	JohnPhosA u(MeCN)S bF6 (4)	CH2Cl2	80	2	85
5	3-Me	JohnPhosA u(MeCN)S bF6 (4)	CH2Cl2	80	1.5	92



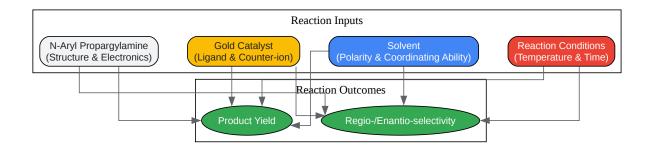
Table 2: Tandem Gold-Catalyzed Hydroarylation/Transfer Hydrogenation of N-Aryl Propargylamines[1]

Entry	Substrate	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	N-(prop-2- yn-1- yl)aniline	XPhosAuN Tf2 (5)	HFIP	80	12	87
2	4-methyl- N-(prop-2- yn-1- yl)aniline	XPhosAuN Tf2 (5)	HFIP	80	12	85
3	4-methoxy- N-(prop-2- yn-1- yl)aniline	XPhosAuN Tf2 (5)	HFIP	80	12	82
4	4-chloro-N- (prop-2-yn- 1-yl)aniline	XPhosAuN Tf2 (5)	HFIP	80	12	78
5	N-(1- phenylprop -2-yn-1- yl)aniline	XPhosAuN Tf2 (5)	HFIP	100	24	75

## **Logical Relationships of Reaction Components**

The success of the gold-catalyzed intramolecular hydroarylation is dependent on the interplay of several key components.





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Caption: Interdependence of reaction components and outcomes.

## Conclusion

Gold-catalyzed intramolecular hydroarylation represents a highly effective and versatile method for the synthesis of tetrahydroquinolines and their dihydro-precursors. The mild reaction conditions, broad substrate tolerance, and high yields make this an attractive strategy for both academic research and industrial applications in drug discovery and development. The choice of the gold catalyst, particularly the ancillary ligand and the counter-ion, as well as the solvent, are critical factors that influence the efficiency and selectivity of the transformation. The provided protocols offer a solid foundation for researchers to explore and optimize this powerful synthetic tool.

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